3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(o-tolyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide or thiadiazole moiety can be modified by introducing different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent.
Materials Science: Thiadiazole derivatives are explored for their use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique electronic properties.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets, which can aid in the design of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth and survival. Molecular docking studies have shown that the compound can bind to the active site of enzymes, preventing their normal function .
Comparison with Similar Compounds
3,4-dimethyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as:
3,4-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: This compound has a similar structure but contains a triazole ring instead of a thiadiazole ring.
3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide: This compound features a thiazole ring, which imparts different electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiadiazole ring, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-dimethyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-8-9-14(10-13(11)3)16(22)19-18-21-20-17(23-18)15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNPLDVIFXWWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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